(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione
Description
The compound “(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione” is a synthetic glucocorticoid derivative characterized by a steroidal backbone with strategic modifications to enhance stability, bioavailability, and receptor binding. Its structure includes a 16α-methyl group and bis-methylenebis(oxy) moieties at positions 17,20 and 20,21, which are critical for modulating pharmacokinetic properties. Such substitutions are common in corticosteroids to prolong half-life and reduce metabolic degradation .
Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
414.5 g/mol |
InChI |
InChI=1S/C24H30O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h6-7,9,14,17-18,20H,4-5,8,10-13H2,1-3H3/t14-,17+,18+,20-,21+,22+,23?,24-/m1/s1 |
InChI Key |
IKTGTTLRWHGZQX-SYRJHSDPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@@]15C6(COCO6)OCO5)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C15C6(COCO6)OCO5)C)C |
Origin of Product |
United States |
Preparation Methods
Hydrolysis-Ketalization Process (US Patent US5482934A)
This process involves:
Starting from triesters of the steroid at positions C-16, C-17, and C-21.
Treatment with dry HCl in anhydrous organic solvents at room temperature to induce selective hydrolysis and ketal formation.
The process yields the 16,17-acetal and 20,21-acetal protected steroid derivatives, including the this compound.
The method allows selective control of epimers at C-22, with the (22S) epimer being the most biologically active.
Avoids hazardous reagents and extreme conditions, making it suitable for pharmaceutical manufacturing.
Synthesis of Pregna-16-ene-3,20-dione Derivatives (CN Patent CN104710497A)
Reaction of 17α-ethynyl-17β-hydroxy steroid derivatives with a reagent solution containing 5-15% phosphorus pentoxide in methanesulfonic acid.
Reaction temperatures range from 25°C to reflux of the solvent.
This method facilitates the formation of pregna-16-ene-3,20-dione derivatives, which are structurally related intermediates and may be precursors or analogs in the synthesis of the target compound.
Summary Table of Preparation Parameters
| Step | Reagents/Catalysts | Conditions | Purpose/Outcome |
|---|---|---|---|
| 16α-Methylation | Alkylating agents (e.g., methyl iodide) | Controlled temperature, inert atmosphere | Introduce methyl group at 16α position |
| Ketal Formation | Formaldehyde/paraformaldehyde + acid catalyst (e.g., methanesulfonic acid, dry HCl) | Room temperature to reflux | Protect diol groups at 17,20 and 20,21 as cyclic ketals |
| Hydrolysis-Ketalization | Dry HCl in anhydrous organic solvent | Room temperature | Selective hydrolysis and formation of acetals |
| Pregna-16-ene-3,20-dione synthesis | Phosphorus pentoxide in methanesulfonic acid | 25°C to reflux | Formation of steroidal diene-dione core |
Research Findings and Industrial Considerations
The preparation methods emphasize stereochemical control, especially at the 16α and 22 positions, as these influence biological activity.
Use of mild acid catalysts and avoidance of highly corrosive reagents improve safety and scalability.
The ketal protections at 17,20:20,21 positions enhance compound stability during synthesis and storage.
The compound serves as an intermediate for glucocorticoid derivatives with anti-inflammatory properties.
Commercial suppliers provide this compound as a neat impurity/intermediate for research and pharmaceutical development, indicating established synthetic routes.
Chemical Reactions Analysis
Types of Reactions
(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of other steroid derivatives and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione involves binding to specific receptors in the body, such as steroid hormone receptors. This binding triggers a cascade of molecular events that regulate gene expression and cellular functions. The compound’s effects are mediated through pathways involving protein kinases and transcription factors.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to the pregnadiene-dione class, which shares a common 1,4-diene-3,20-dione backbone. Key analogues include:
Key Functional Differences
- Halogenation : Chlorine (10392-74-2) and fluorine (5534-02-1, 78806-74-3) substituents at C9 or C6 enhance glucocorticoid receptor (GR) binding but differ in metabolic pathways. Fluorinated derivatives exhibit higher potency due to electronegativity and steric effects .
- Esterification : The bis-methylenebis(oxy) groups in the target compound likely confer greater resistance to hepatic metabolism compared to acetonide (isopropylidene) or linear ester moieties (e.g., butyryloxy) .
- Stereochemistry : 16α-methyl (target compound, 10392-74-2) vs. 16β-methyl (5534-02-1) configurations significantly alter receptor interaction. The α-methyl group optimizes steric compatibility with GR .
Research Findings and Data Trends
- Structure-Activity Relationship (SAR) : The 16α-methyl group and cyclic ethers correlate with reduced mineralocorticoid activity, minimizing electrolyte imbalance side effects .
- Thermal Stability : Compounds with isopropylidene bis(oxy) (10392-74-2) exhibit higher melting points (>280°C) compared to linear esters (~200°C), suggesting superior solid-state stability .
Biological Activity
(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione, commonly referred to by its CAS number 110428-41-6, is a synthetic steroid compound with notable biological activities. This article reviews its chemical properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C24H32O6
- Molecular Weight : 416.51 g/mol
- CAS Number : 110428-41-6
- Structure : The compound features a complex steroid framework with methylenebis(oxy) groups that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It exhibits glucocorticoid-like properties that can modulate gene expression involved in inflammation and immune responses.
Biological Activity
Research indicates that this compound may have several biological effects:
- Anti-inflammatory Activity : Studies suggest that the compound can inhibit pro-inflammatory cytokines and chemokines, making it a potential candidate for treating inflammatory diseases.
- Immunomodulatory Effects : By influencing immune cell function, it may have applications in autoimmune conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Immunomodulatory | Modulation of T-cell responses | |
| Antiproliferative | Inhibition of cancer cell proliferation |
Case Studies
-
Case Study on Inflammation :
A study conducted on animal models demonstrated that administration of (16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)] significantly reduced markers of inflammation compared to control groups. The results highlighted its potential as an anti-inflammatory agent in chronic inflammatory diseases. -
Case Study on Cancer :
In vitro studies showed that the compound inhibits the growth of certain cancer cell lines by inducing apoptosis. This suggests its utility in cancer therapy as a selective agent against tumor cells without affecting normal cells.
Research Findings
Recent findings have expanded the understanding of this compound's biological profile:
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal moderate absorption and bioavailability when administered orally.
- Toxicology Studies : Toxicity assessments indicate a favorable safety profile at therapeutic doses; however, further long-term studies are necessary to ascertain chronic exposure effects.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (16α)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione, and how do structural modifications impact yield?
- Methodology : Synthesis typically involves multi-step regioselective oxidation and acetalization. For example, the introduction of methylenebis(oxy) groups at C17,20 and C20,21 positions requires protection of hydroxyl groups followed by reaction with methylene donors (e.g., formaldehyde derivatives). Optimization of reaction conditions (solvent polarity, temperature, and catalyst) is critical to avoid side reactions like over-oxidation .
- Data Note : Impurities such as desmethyl analogs (e.g., 17,21-dihydroxy derivatives) are common byproducts; these can be minimized by controlling stoichiometry and reaction time .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- NMR : Key diagnostic signals include downfield shifts for C16-methyl (δ ~1.2–1.4 ppm in H NMR) and acetal oxygens (δ ~100–110 ppm in C NMR) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 240 nm. Retention times should match reference standards (e.g., EP or USP monographs) .
- Data Table :
| Parameter | HPLC Condition | NMR Shift (Key Protons) |
|---|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm | C16-CH3: δ 1.35 ppm |
| Mobile Phase | Acetonitrile/water (70:30) | Acetal O: δ 105 ppm |
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols (STOT SE3) .
Advanced Research Questions
Q. How does the stereochemistry at C16α influence glucocorticoid receptor binding affinity compared to C16β analogs?
- Methodology :
- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses of C16α vs. C16β isomers with the glucocorticoid receptor ligand-binding domain (PDB ID: 1P93).
- In Vitro Assays : Measure transcriptional activation in reporter gene assays (e.g., GRE-luciferase) using HEK293 cells transfected with GRα .
Q. What degradation pathways dominate under accelerated stability conditions (40°C/75% RH), and how can they be mitigated?
- Methodology :
- Forced Degradation : Expose the compound to heat, light, and humidity. Analyze degradants via LC-MS.
- Mechanism : Hydrolysis of methylenebis(oxy) groups generates 17,20,21-triol derivatives, while oxidation at C3 ketone forms quinone methide intermediates .
Q. How can researchers resolve contradictions in reported bioactivity data across different in vivo models?
- Methodology :
- Meta-Analysis : Aggregate data from rodent and primate studies using standardized metrics (e.g., ED50 for anti-inflammatory effects). Adjust for interspecies metabolic differences (e.g., cytochrome P450 isoforms) .
- Pharmacokinetic Profiling : Compare plasma half-life and tissue distribution via LC-MS/MS. For example, higher hepatic clearance in rodents vs. primates may explain efficacy discrepancies .
Q. What strategies are effective in synthesizing and characterizing deuterated or tritiated analogs for tracer studies?
- Methodology :
- Isotope Labeling : Introduce H or H at C6 via catalytic exchange with deuterated solvents (e.g., D2O) or tritium gas under palladium catalysis .
- Validation : Confirm isotopic purity using high-resolution MS and quantify radiochemical yield via scintillation counting .
Methodological Challenges and Solutions
Q. How can impurity profiling (e.g., desonide analogs) be optimized during scale-up synthesis?
- Methodology :
- TLC Screening : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress. Desonide (Rf ~0.5) is a common impurity from incomplete acetalization .
- Purification : Employ preparative HPLC with a gradient elution (acetonitrile:water 50→90% over 20 min) to isolate the target compound from desmethyl byproducts .
Q. What in silico tools predict metabolic liabilities (e.g., CYP3A4-mediated oxidation) for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
